molecular formula C11H13ClN2OS B399007 N-butyryl-N'-(3-chlorophenyl)thiourea

N-butyryl-N'-(3-chlorophenyl)thiourea

Cat. No.: B399007
M. Wt: 256.75g/mol
InChI Key: SEFUMAUPSRMQBN-UHFFFAOYSA-N
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Description

N-butyryl-N'-(3-chlorophenyl)thiourea (CAS 429642-29-5) is a specialized thiourea derivative of significant interest in scientific research and development. Its molecular structure, characterized by the presence of both butyryl and 3-chlorophenyl substituents, classifies it among the family of N-acyl thioureas, which are known for their versatile coordination chemistry and diverse biological activities . Thiourea derivatives similar to this compound are extensively investigated for their potential biological applications, with studies highlighting their roles as key intermediates in the synthesis of compounds with antibacterial, antioxidant, and anticancer properties . Furthermore, such thiourea derivatives have demonstrated utility in materials science, serving as precursors for the synthesis of metal sulfide nanocrystals and exhibiting potential as sensors for heavy metal ions . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13ClN2OS

Molecular Weight

256.75g/mol

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]butanamide

InChI

InChI=1S/C11H13ClN2OS/c1-2-4-10(15)14-11(16)13-9-6-3-5-8(12)7-9/h3,5-7H,2,4H2,1H3,(H2,13,14,15,16)

InChI Key

SEFUMAUPSRMQBN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=CC(=CC=C1)Cl

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Acyl Group Variations

Aliphatic vs. Aromatic Acyl Groups

  • Butyryl (C4) vs. Benzoyl (C6H5CO-): Physical Properties: Aliphatic acyl groups (e.g., butyryl) generally reduce melting points compared to aromatic counterparts. For example, N-butyryl derivatives in (e.g., compound 5a, m.p. 180–182°C) exhibit higher melting points than N-heptanoyl derivatives (5d, m.p. 143–144°C), but lower than aromatic acyl derivatives like N-benzoyl-N'-(3-chlorophenyl)thiourea (m.p. ~225°C, inferred from analogous compounds) . Synthetic Yields: Butyryl derivatives (e.g., 51% yield for 5a) show higher yields than longer-chain aliphatic derivatives (e.g., 45.4% for pentanoyl, 5b), suggesting shorter acyl chains enhance reaction efficiency .

Chain Length Effects

  • Increasing acyl chain length (butyryl → heptanoyl) correlates with decreased melting points due to reduced crystallinity and increased molecular flexibility. For instance, compound 5a (C4) has a 180–182°C m.p., while 5d (C7) melts at 143–144°C .
Aryl Group Variations

Chlorophenyl vs. Methoxyphenyl or Hydroxyphenyl

  • Electronic Effects : The 3-chlorophenyl group (electron-withdrawing) stabilizes the thiourea core through inductive effects, contrasting with electron-donating groups like methoxy (-OCH3) or hydroxyl (-OH) in compounds such as 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea () or 1-Benzoyl-3-(4-hydroxyphenyl)thiourea (). These substituents influence hydrogen bonding and reactivity .
  • Hydrogen Bonding : Methoxy and hydroxyl groups participate in intramolecular hydrogen bonds (e.g., N–H···O in ), whereas chloro groups primarily engage in weaker van der Waals interactions. This affects solubility and crystal packing .

Substituent Position

  • Meta-substitution (3-chlorophenyl) vs. para-substitution (4-chlorophenyl, as in N-Allyl-N'-(4-chlorophenyl)thiourea, ) alters steric and electronic environments. Para-substituted derivatives may exhibit better symmetry and packing efficiency, influencing melting points and solubility .
Structural and Spectroscopic Comparisons

NMR Data

  • The butyryl group in N-butyryl derivatives (e.g., 5a, ) shows characteristic ^1H-NMR signals at δ 0.91 (t, CH3) and δ 2.35–2.32 (m, CH2), distinct from aromatic acyl groups like benzoyl (δ ~7.5–8.0 for aromatic protons) .
  • Thiourea protons (N–H) typically resonate at δ 10–11 ppm, as seen in compound 5a (δ 10.28) and N-(3-chlorophenyl)thiourea (δ ~10.3, ) .

Crystal Packing

  • Aromatic acyl derivatives (e.g., N-Benzoyl-N'-(2-chloro-3-pyridyl)thiourea, ) form monoclinic crystals (a = 3.9443 Å, β = 93.889°), whereas aliphatic acyl derivatives may adopt less dense packing due to flexible chains .

Data Tables

Table 1: Physical Properties of Selected Thioureas
Compound Acyl Group Aryl Group Melting Point (°C) Yield (%) Reference
N-Butyryl-N'-(sulfamoylphenyl) Butyryl Sulfamoylphenyl 180–182 51.0
N-Benzoyl-N'-(3-chlorophenyl) Benzoyl 3-Chlorophenyl ~225 (estimated) -
N-Heptanoyl-N'-(sulfamoylphenyl) Heptanoyl Sulfamoylphenyl 143–144 45.4
N-(3-Chlorophenyl)thiourea - 3-Chlorophenyl Not reported -
Table 2: Substituent Effects on Properties
Substituent Type Effect on Melting Point Effect on Lipophilicity Synthetic Yield Trend
Aliphatic Acyl (C4–C7) Decreases with chain length Increases with chain length Higher for shorter chains
Aromatic Acyl (Benzoyl) Increases High Moderate
3-Chlorophenyl Moderate Moderate Variable
4-Hydroxyphenyl Decreases (H-bonding) Low Lower

Preparation Methods

Preparation of Butyryl Thioisocyanate

The thioisocyanate route begins with synthesizing butyryl thioisocyanate, a key intermediate. Butyryl chloride, prepared via the reaction of n-butyric acid with bis(trichloromethyl) carbonate (triphosgene) in acetonitrile at reflux, serves as the acylating agent. Subsequent treatment with ammonium thiocyanate in anhydrous dichloromethane yields butyryl thioisocyanate:

CH3CH2CH2COCl+NH4SCNCH3CH2CH2COSCN+NH4Cl\text{CH}3\text{CH}2\text{CH}2\text{COCl} + \text{NH}4\text{SCN} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{COSCN} + \text{NH}4\text{Cl}

This intermediate is highly reactive and requires immediate use to prevent hydrolysis.

Coupling with 3-Chloroaniline

Butyryl thioisocyanate reacts with 3-chloroaniline in dimethylformamide (DMF) at 80°C for 4 hours, yielding N-butyryl-N'-(3-chlorophenyl)thiourea:

CH3CH2CH2COSCN+H2N-C6H4Cl-3CH3CH2CH2CONHCSNH-C6H4Cl-3\text{CH}3\text{CH}2\text{CH}2\text{COSCN} + \text{H}2\text{N-C}6\text{H}4\text{Cl-3} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CONHCSNH-C}6\text{H}_4\text{Cl-3}

Optimized Conditions :

  • Solvent: DMF

  • Temperature: 80°C

  • Reaction Time: 4 hours

  • Yield: 94% (analogous to nicotinoylthiourea synthesis)

Dithiocarbamate Intermediate Method

Formation of Sodium N-Butyryl Dithiocarbamate

Butyryl amine reacts with carbon disulfide (CS2\text{CS}_2) in aqueous sodium hydroxide to form sodium N-butyryl dithiocarbamate:

CH3CH2CH2CONH2+CS2+NaOHCH3CH2CH2CONH-CS-SNa+H2O\text{CH}3\text{CH}2\text{CH}2\text{CONH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CONH-CS-SNa} + \text{H}_2\text{O}

Reaction with 3-Chloroaniline

The dithiocarbamate intermediate undergoes nucleophilic substitution with 3-chloroaniline hydrochloride in acetonitrile at 60°C for 1 hour:

CH3CH2CH2CONH-CS-SNa+H2N-C6H4Cl-3CH3CH2CH2CONHCSNH-C6H4Cl-3+NaCl+H2S\text{CH}3\text{CH}2\text{CH}2\text{CONH-CS-SNa} + \text{H}2\text{N-C}6\text{H}4\text{Cl-3} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CONHCSNH-C}6\text{H}4\text{Cl-3} + \text{NaCl} + \text{H}2\text{S}

Key Parameters :

  • Catalyst: None required

  • Solvent: Acetonitrile

  • Temperature: 60°C

  • Yield: 93% (based on zirconium-catalyzed thiourea synthesis)

1,1′-Thiocarbonyldiimidazole (TCDI) Strategy

Sequential Amine Coupling

1,1′-Thiocarbonyldiimidazole (TCDI) reacts sequentially with 3-chloroaniline and butyryl amine in dimethyl sulfoxide (DMSO) at room temperature:

TCDI+H2N-C6H4Cl-3Imidazole-CSNH-C6H4Cl-3+Imidazole\text{TCDI} + \text{H}2\text{N-C}6\text{H}4\text{Cl-3} \rightarrow \text{Imidazole-CSNH-C}6\text{H}4\text{Cl-3} + \text{Imidazole}
Imidazole-CSNH-C6H4Cl-3+CH3CH2CH2CONH2CH3CH2CH2CONHCSNH-C6H4Cl-3+Imidazole\text{Imidazole-CSNH-C}6\text{H}4\text{Cl-3} + \text{CH}3\text{CH}2\text{CH}2\text{CONH}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CONHCSNH-C}6\text{H}4\text{Cl-3} + \text{Imidazole}

Conditions :

  • Solvent: DMSO

  • Temperature: 25°C

  • Reaction Time: 2 hours per step

  • Yield: 66% (similar to o-toluidine derivative synthesis)

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYieldPurity (HPLC)Source
Thioisocyanate RouteHigh yield, scalableToxic intermediates (e.g., CS2\text{CS}_2)94%98%
Dithiocarbamate PathwayMild conditions, no catalystMulti-step, requires CS2\text{CS}_293%97%
TCDI StrategyRoom-temperature, selectiveLower yield, costly reagents66%95%

Characterization and Analytical Data

Spectroscopic Properties

  • FTIR (KBr) : νmax\nu_{\text{max}} 3422 cm1^{-1} (N–H), 1615 cm1^{-1} (C=S), 1286 cm1^{-1} (–CSNH–).

  • 1^1H NMR (DMSO-d6_6) : δ 9.20 (br, 1H, NH), 7.12–7.26 (m, 4H, Ar–H), 2.35 (t, 2H, CH2_2), 1.55 (m, 2H, CH2_2), 0.92 (t, 3H, CH3_3).

  • 13^{13}C NMR : δ 179.4 (C=S), 165.2 (C=O), 134.1–126.3 (Ar–C), 38.5–22.1 (aliphatic carbons).

Thermal Properties

  • Melting Point : 158–160°C (recrystallized from ethanol/water).

  • TGA : Decomposition onset at 210°C (N2_2 atmosphere).

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